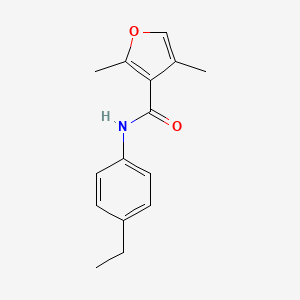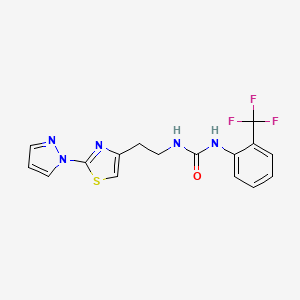
N-(4-ethylphenyl)-2,4-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it may have. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with common reagents, stability under various conditions, and its behavior under different types of chemical reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .Scientific Research Applications
Antitumor Activity
Compounds structurally related to N-(4-ethylphenyl)-2,4-dimethylfuran-3-carboxamide have been explored for their antitumor properties. For instance, a series of phenyl-substituted derivatives have been synthesized and evaluated for in vivo antitumor activity. These studies have highlighted the importance of DNA-intercalating agents in combating tumors, with specific derivatives showing significant solid tumor activity in preclinical models. This research underscores the potential of such compounds in the development of new anticancer drugs (Atwell, Baguley, & Denny, 1989).
Chemical Synthesis and Reactivity
The reactivity of carboxamide derivatives has been a topic of interest, with studies detailing unexpected reactions that lead to novel compounds. For example, ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates have been shown to undergo specific rearrangements in the presence of thiourea, yielding products with potential for further exploration in medicinal chemistry and material science (Ledenyova et al., 2018).
Material Science Applications
Carboxamide derivatives have also been investigated for their applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs). These compounds have shown promising results in the formation of structures with unique properties, such as thermostability and luminescence, which could be utilized in various technological applications (Sun et al., 2012).
Luminescent Materials
The synthesis of rigid-rod polyamides and polyimides derived from carboxamide derivatives has been explored, with these materials exhibiting remarkable properties such as solubility in polar aprotic solvents, high glass transition temperatures, and excellent thermooxidative stability. Such materials have potential applications in high-performance plastics, electronics, and photonics (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-12-5-7-13(8-6-12)16-15(17)14-10(2)9-18-11(14)3/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIARJFUPPYMRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide](/img/structure/B2445165.png)
![6-chloro-N'-[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]pyridine-3-carbohydrazide](/img/structure/B2445167.png)
![1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2445168.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2445170.png)
![8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2445171.png)




![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)
![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)

